molecular formula C16H13ClFN3O2 B601130 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153437-78-6

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B601130
CAS RN: 153437-78-6
M. Wt: 333.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as CFDQA, is a quinazoline-containing small molecule that has been studied for its potential applications in medicinal chemistry and pharmacology. CFDQA has been shown to possess various biochemical and physiological effects, and it has been used as a tool in laboratory experiments.

Scientific Research Applications

  • Antitumor Activities : A study by Liao Wen-j (2015) synthesized novel diazole 4-aminoquinazoline derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrating significant antitumor activities against PC-3 cells (Liao Wen-j, 2015).

  • DNA-Binding Properties : Garofalo et al. (2010) reported on N-alkylanilinoquinazoline derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, showing potential as DNA intercalating agents with significant cytotoxic activities (Garofalo et al., 2010).

  • Antiviral Activity : Saul et al. (2021) identified 4-anilinoquinazoline derivatives as potent inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), indicating potential applications in treating these viral infections (Saul et al., 2021).

  • PET Imaging Agents for Tumor Detection : Chen et al. (2012) synthesized novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing potential as PET imaging agents for tumor detection (Chen et al., 2012).

  • Molecular Docking for Anticancer Properties : Mphahlele et al. (2018) conducted a study on indole-aminoquinazoline hybrids, showing significant activity against various cancer cell lines and suggesting potential for developing anticancer drugs (Mphahlele et al., 2018).

  • Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

Mechanism of Action

Target of Action

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib is the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, Gefitinib disrupts the downstream signaling cascades that regulate cell proliferation, apoptosis, angiogenesis, and tumor invasion . This leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s concentration in the body and its interaction with its target .

Result of Action

The molecular and cellular effects of Gefitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By selectively targeting the mutant proteins in malignant cells, Gefitinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNWXZDJKCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine selective in its anticancer activity?

A2: Yes, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.